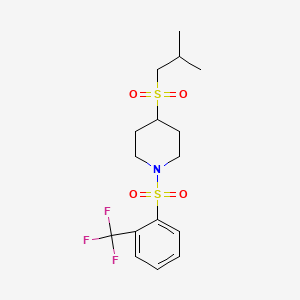

4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethyl phenyl sulfone, a compound that shares some structural similarities with the one you’re asking about, is traditionally a nucleophilic trifluoromethylating agent . It’s used as a trifluoromethyl radical precursor .

Synthesis Analysis

A method has been developed for the trifluoromethylation of secondary amines using CF3SO2Na . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na .Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone can form electron donor–acceptor (EDA) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and synthons in the construction of fluorinated pharmacons . They have unique properties that make them useful in various applications .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds bearing the piperidine nucleus, similar in structure to the compound of interest, have been synthesized and evaluated for their biological activities, particularly against cancer. One study describes the synthesis of novel sulfones containing biologically active hydrazides, 1,2-dihydropyridines, chromene, and benzochromene moieties starting with compounds that include piperidine derivatives. These newly synthesized compounds showed promising in vitro anticancer activity against breast cancer cell lines (MCF7), highlighting the potential therapeutic applications of such sulfonamide derivatives in cancer treatment (Bashandy et al., 2011).

Antimicrobial and Antioxidant Properties

Several studies have focused on synthesizing derivatives of piperidine and examining their antimicrobial and antioxidant properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown moderate to talented activity against both Gram-negative and Gram-positive bacteria, suggesting their potential as antimicrobial agents (Khalid et al., 2016).

Material Science and Chemistry

The compound 4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine, due to its sulfonyl and piperidine components, may also find applications in material science and synthetic chemistry. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a powerful thiophile that can activate thioglycosides to glycosyl triflates, demonstrating the utility of such compounds in glycoscience and the synthesis of complex molecules (Crich and Smith, 2001).

Enzyme Inhibition for Therapeutic Applications

Compounds structurally related to this compound have been investigated for their role as enzyme inhibitors with potential therapeutic applications. For instance, heteroaryl sulfonamides have been identified as selective antagonists for the EP1 receptor subtype, with some analogs showing in vivo antagonist activity, underscoring the potential of such compounds in drug development and therapeutic interventions (Naganawa et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-methylpropylsulfonyl)-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3NO4S2/c1-12(2)11-25(21,22)13-7-9-20(10-8-13)26(23,24)15-6-4-3-5-14(15)16(17,18)19/h3-6,12-13H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTUATINYDYDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B2984155.png)

![6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984156.png)

![(5-Methyl-1,2-oxazol-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2984161.png)

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2984165.png)

![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)

![3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid](/img/structure/B2984174.png)